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Compound of Interest

Compound Name:
(4-Bromophenyl)(4-

methylphenyl)methanol

CAS No.: 29334-17-6

Cat. No.: B1279669 Get Quote

CAS: 29334-17-6 Formula: C₁₄H₁₃BrO Molecular Weight: 277.16 g/mol

Executive Summary: The Divergent Scaffold
(4-Bromophenyl)(4-methylphenyl)methanol is a high-value diarylmethanol intermediate

characterized by its dual-functional asymmetry. Unlike symmetric benzhydrols, this compound

possesses two distinct chemical handles that enable orthogonal synthetic strategies:

The Hydroxyl Center (Secondary Alcohol): A reactive site for SN1 substitutions, allowing the

formation of diarylmethyl ethers and amines—the pharmacophore core of "First Generation"

antihistamines (e.g., Clemastine, Chlorphenoxamine).

The Aryl Bromide: A stable handle for transition-metal catalyzed cross-couplings (Suzuki-

Miyaura, Buchwald-Hartwig), facilitating the expansion of the scaffold into complex biaryl

systems found in "Second Generation" non-sedating antihistamines.

This guide details the protocols for activating and utilizing this scaffold in drug discovery,

specifically for synthesizing antihistaminic ether analogs and expanding the aromatic core.

Synthetic Utility Map
The following diagram illustrates the divergent pathways available from this core intermediate.
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 Ar-B(OH)2
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Antihistamine Ethers
(Clemastine Analogs)

 Amino-Alcohol
NaH / DMF

Target B:
Piperazine Derivatives

(Chlorcyclizine Analogs)

 N-Methylpiperazine
K2CO3 / MeCN

Click to download full resolution via product page

Caption: Divergent synthetic pathways from the parent benzhydrol to key pharmaceutical

classes.[1][2][3][4]

Application I: Synthesis of Clemastine Analogs
(Etherification)
The primary application of this scaffold is the synthesis of diarylmethyl ethers. The presence of

the p-methyl group introduces lipophilicity changes compared to the standard p-chloro analogs

(like Clemastine), potentially altering blood-brain barrier penetration and H1-receptor binding

affinity.

Protocol A: Activation to (4-Bromophenyl)(4-
methylphenyl)methyl Chloride
Direct etherification of benzhydrols is difficult; conversion to the reactive chloride is the

standard first step.

Reagents:

Substrate: (4-Bromophenyl)(4-methylphenyl)methanol (1.0 eq)

Reagent: Thionyl Chloride (SOCl₂, 1.2 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Catalyst: DMF (cat. 1-2 drops)
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Step-by-Step Methodology:

Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous

DCM (50 mL) under nitrogen atmosphere.

Addition: Cool the solution to 0°C. Add SOCl₂ (12 mmol) dropwise via a syringe. If reaction is

sluggish, add 2 drops of DMF.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the less

polar chloride spot.

Workup: Evaporate the solvent and excess SOCl₂ in vacuo.

Critical Step: Co-evaporate with dry toluene (2x) to remove trace acid.

Product: The resulting yellow oil or solid is (4-Bromophenyl)(4-methylphenyl)methyl chloride.

It is hydrolytically unstable; use immediately in Protocol B.

Protocol B: Etherification with Amino-Alcohols
This step mimics the Clemastine synthesis, coupling the activated chloride with a pyrrolidine

derivative.

Reagents:

Electrophile: Freshly prepared Benzhydryl Chloride (from Protocol A) (1.0 eq)

Nucleophile: 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.1 eq)

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

Alkoxide Formation: In a separate flask, suspend NaH (12 mmol) in anhydrous DMF (20 mL)

at 0°C. Add the amino-alcohol (11 mmol) dropwise. Stir for 30 min at RT until H₂ evolution
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ceases.

Coupling: Cool the alkoxide solution to 0°C. Add the benzhydryl chloride (dissolved in

minimal DMF) dropwise.

Heating: Heat the mixture to 60–80°C for 4–6 hours.

Mechanism:[1][5][6] The reaction proceeds via an SN1 pathway where the chloride leaves

to form a resonance-stabilized carbocation, which is then trapped by the alkoxide.

Quench & Isolation: Pour onto ice-water. Extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na₂SO₄, and concentrate.

Purification: Purify via flash column chromatography (DCM/MeOH/NH₃).

Application II: Scaffold Expansion via Suzuki-
Miyaura Coupling
The bromine atom allows this molecule to serve as a "masked" biphenyl. This is particularly

useful for generating biaryl-benzhydryl motifs found in newer H1-antagonists where increased

steric bulk is required for selectivity.

Protocol C: Palladium-Catalyzed Cross-Coupling
Note: The hydroxyl group is compatible with many Suzuki conditions, but protecting it (e.g., as

a THP ether or TBDMS ether) generally improves yields by preventing catalyst poisoning.

Reagents:

Substrate: (4-Bromophenyl)(4-methylphenyl)methanol (1.0 eq)

Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

Base: Na₂CO₃ (2M aqueous solution) (2.0 eq)

Solvent: Toluene/Ethanol (4:1 ratio)
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Step-by-Step Methodology:

Degassing: Combine substrate, boronic acid, and solvents in a reaction tube. Sparge with

argon for 10 minutes.

Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base. Seal the tube.

Reflux: Heat to 90°C for 12 hours.

Workup: Cool, dilute with water, and extract with EtOAc.

Result: The product is a 4-aryl-4'-methylbenzhydrol, a bulky lipophilic scaffold ready for

etherification (returning to Protocol A).

Analytical Data & Quality Control
When synthesizing or sourcing this compound, the following specifications are critical for

validation.

Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity >98.0% HPLC (C18, MeCN/H₂O)

Melting Point 75–78°C Capillary Method

¹H NMR (CDCl₃)
δ 2.31 (s, 3H, Me), 5.78 (s, 1H,

CH-OH), 7.1-7.5 (m, 8H, Ar-H)
400 MHz NMR

Mass Spec
[M-OH]⁺ peak at m/z ~259/261

(Br isotope pattern)
LC-MS (ESI+)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.5c02530
https://chem.libretexts.org/
https://www.benchchem.com/product/b1279669?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12797289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12797289/
https://www.aifchem.com/product-ACZOGI936
https://www.researchgate.net/publication/339035518_Synthesis_of_anti-allergic_drugs
https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_10%3A_Alcohols/10.9_Reactions_of_Alcohols_with_Thionyl_Chloride
https://www.benchchem.com/product/b1279669#applications-of-4-bromophenyl-4-methylphenyl-methanol-in-synthesis
https://www.benchchem.com/product/b1279669#applications-of-4-bromophenyl-4-methylphenyl-methanol-in-synthesis
https://www.benchchem.com/product/b1279669#applications-of-4-bromophenyl-4-methylphenyl-methanol-in-synthesis
https://www.benchchem.com/product/b1279669#applications-of-4-bromophenyl-4-methylphenyl-methanol-in-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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